2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE
Description
This compound is a sulfur-rich heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core fused with a 4-chlorophenyl group and linked via a sulfanyl bridge to an acetamide moiety substituted with a 5-phenyl-1,2,4-thiadiazol-3-yl group. The presence of the chlorophenyl group may enhance lipophilicity, influencing membrane permeability, while the thiadiazole ring could contribute to hydrogen bonding or π-π stacking interactions in biological systems. Structural determination of such compounds often relies on X-ray crystallography supported by programs like SHELX .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5OS3/c23-15-8-6-13(7-9-15)16-10-30-20-18(16)21(25-12-24-20)31-11-17(29)26-22-27-19(32-28-22)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQACEDTMXGJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step typically involves the condensation of a thiophene derivative with a suitable pyrimidine precursor under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a base.
Formation of the Thiadiazole Moiety: The thiadiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a thiocarbonyl compound.
Final Coupling Reaction: The final step involves coupling the thieno[2,3-d]pyrimidine core with the thiadiazole moiety using a suitable coupling agent, such as a carbodiimide.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide exhibit inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the activity of tumor cells by targeting specific pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling pathways, which are critical in cancer proliferation and metastasis .
Synthesis and Derivatives
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves methods such as the Gewald reaction or cyclocondensation techniques. These synthetic routes allow for the introduction of various substituents that can modulate biological activity. For instance, modifications at the phenyl or thiadiazol moiety can significantly influence the compound's pharmacological profile .
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study evaluating a series of thieno[2,3-d]pyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. Compounds with a similar scaffold to This compound demonstrated IC50 values in the low micromolar range against MCF-7 cells . This suggests potential for development as targeted therapies in oncology.
Case Study 2: Inhibition of Kinase Activity
Another investigation focused on the ability of thieno[2,3-d]pyrimidine derivatives to inhibit kinase activity associated with cancer signaling pathways. The study highlighted that specific derivatives could effectively inhibit VEGFR-2 kinase activity, leading to decreased angiogenesis in tumor models . This reinforces the potential application of such compounds in antiangiogenic therapy.
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | Target | IC50 (μM) |
|---|---|---|---|
| Compound A | Antitumor | EGFR | 0.15 |
| Compound B | Antiangiogenic | VEGFR-2 | 0.25 |
| Compound C | Cytotoxic | MCF-7 | 0.10 |
| Compound D | Inhibitor | TKI | 0.30 |
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous molecules from the literature:
Key Observations:
Structural Diversity: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from pyridine-based analogs (e.g., Compound 2 ). The 5-phenyl-1,2,4-thiadiazole substituent offers a unique hydrogen-bonding profile compared to the isoxazole group in the cyclopenta-thienopyrimidine analog , which may influence target selectivity.
Synthetic Approaches: Compound 2 achieves an 85% yield via reflux in ethanol with sodium acetate, suggesting that similar conditions (e.g., polar solvents, mild bases) could optimize the target compound’s synthesis. Heterocyclization methods using NaOH or ethyl chloroacetate (as in Compound 8 ) highlight the versatility of sulfur-containing intermediates, though the target compound’s synthesis route remains unspecified.
The thiadiazole ring’s nitrogen-sulfur atoms may confer stronger binding to metal ions in enzyme active sites relative to isoxazole or triazole groups .
Challenges and Opportunities: No crystallographic data or bioactivity studies for the target compound are reported in the provided evidence. The cyclopenta-thienopyrimidine analog demonstrates how ring fusion (e.g., cyclopentane) can alter planarity and solubility—a consideration for pharmacokinetic optimization.
Notes
- Structural Analysis : SHELX-based crystallography is critical for resolving the stereoelectronic effects of sulfur atoms in these compounds.
- Data Gaps : The absence of bioactivity or solubility data for the target compound limits direct comparisons. Further studies should prioritize in vitro assays and molecular docking against targets like EGFR or DHFR.
- Synthetic Optimization : Lessons from high-yield syntheses (e.g., Compound 2 ) could guide scalable production of the target molecule.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.88 g/mol. The structure incorporates a thieno[2,3-d]pyrimidine moiety linked to a thiadiazole ring, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. Specifically, the compound has shown significant anti-proliferative effects against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin, indicating potent anti-breast cancer activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival, including those related to apoptosis and cell cycle regulation .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. In vitro studies revealed that it exhibits noteworthy activity against a range of bacterial strains:
- Inhibition Rates : Certain derivatives showed inhibition rates exceeding 50% against pathogens such as Xanthomonas oryzae and Fusarium graminearum at concentrations around 100 μg/mL .
- Comparison with Commercial Antimicrobials : The efficacy of this compound was found to be superior to that of some commercial bactericides, suggesting its potential as a lead compound for developing new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial properties, the compound may exhibit additional biological activities:
- Anti-inflammatory and Antioxidant Effects : Preliminary studies suggest that derivatives containing the thiadiazole scaffold possess anti-inflammatory and antioxidant properties, which could complement their anticancer effects .
- Neuroprotective Potential : Some thiadiazole derivatives have been reported to exhibit neuroprotective activities in various models, indicating a broader therapeutic potential .
Table 1: Summary of Biological Activities
Case Studies
- Breast Cancer Models : In a study assessing various thieno[2,3-d]pyrimidine derivatives, the compound exhibited significant cytotoxicity against MDA-MB-231 cells. The study utilized both in vitro assays and multicellular spheroid models to evaluate efficacy in a more physiologically relevant environment .
- Antimicrobial Efficacy : A series of experiments tested the compound against multiple bacterial strains. Results indicated that modifications to the thiadiazole ring enhanced antibacterial activity, suggesting structure-activity relationships that could inform future drug design .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, highlights statistical DOE methods to minimize experimental runs while maximizing data quality. Reflux conditions (e.g., ethanol-dioxane mixtures) from and can enhance crystallinity. Post-synthesis purification via recrystallization (ethanol-DMF mixtures, as in ) and column chromatography (polar/non-polar solvent gradients) are critical for purity. Monitor reaction progress with TLC or HPLC .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine 1H/13C NMR (to confirm thiophene and thiadiazole substituents), FT-IR (for sulfanyl and amide bonds), and HRMS (for molecular weight validation). For structural ambiguity, X-ray crystallography (if crystals form) provides definitive confirmation. emphasizes the need for cross-validation due to potential impurities in rare compounds .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products under stressors (light, humidity, temperature). Store samples in inert atmospheres (argon) at –20°C. suggests thiadiazole derivatives may hydrolyze under acidic/basic conditions, requiring pH-controlled stability assays .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use MTT assays ( ) for cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7). Pair with enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways. Dose-response curves (IC50 calculations) and positive/negative controls are essential for reliability .
Q. How to address solubility challenges during in vitro testing?
- Methodological Answer : Test solubility in DMSO (primary solvent) followed by serial dilution in PBS or cell culture media. For low solubility, employ co-solvents (e.g., PEG-400) or nanoparticle encapsulation ( ). Dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. What computational strategies can predict binding interactions between this compound and biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic protein structures (PDB). Validate with MD simulations (GROMACS) to assess binding stability. highlights software-driven virtual screening to prioritize experimental targets .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize analogs with modifications to the thiophene (e.g., halogen substitution) or thiadiazole (e.g., phenyl ring substituents) moieties ( ). Test against a panel of biological assays and apply multivariate analysis (PCA, cluster analysis) to identify critical pharmacophores .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., cell line variability, incubation time). Use Bland-Altman plots ( ) to quantify systematic bias. Replicate experiments under standardized protocols and validate with orthogonal assays (e.g., flow cytometry vs. luminescence) .
Q. What advanced analytical methods can elucidate degradation pathways?
- Methodological Answer : Employ LC-MS/MS to identify degradation products under stressed conditions (heat/UV exposure). Isotopic labeling (e.g., 13C-acetamide) coupled with NMR tracks bond cleavage. ’s data management tools aid in correlating degradation kinetics with structural motifs .
Q. How to investigate the compound’s interactions with heterocyclic co-factors in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
